(R)-2-((S)-1-(tert-butoxy)-3-cyclopropyl-1-oxopropan-2-yl)-5,5,5-trifluoropentanoic acid
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Overview
Description
®-2-((S)-1-(tert-butoxy)-3-cyclopropyl-1-oxopropan-2-yl)-5,5,5-trifluoropentanoic acid is a complex organic compound with a unique structure that includes a trifluoromethyl group, a cyclopropyl ring, and a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of copper-catalyzed oxidative dehydrogenative annulation reactions . These reactions often require specific conditions such as the presence of O-acyl oximes and α-amino ketones, which act as internal oxidants and three-atom-unit components.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
®-2-((S)-1-(tert-butoxy)-3-cyclopropyl-1-oxopropan-2-yl)-5,5,5-trifluoropentanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
®-2-((S)-1-(tert-butoxy)-3-cyclopropyl-1-oxopropan-2-yl)-5,5,5-trifluoropentanoic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ®-2-((S)-1-(tert-butoxy)-3-cyclopropyl-1-oxopropan-2-yl)-5,5,5-trifluoropentanoic acid include:
- Trifluorotoluene
- Other trifluoromethyl-substituted compounds
Uniqueness
What sets ®-2-((S)-1-(tert-butoxy)-3-cyclopropyl-1-oxopropan-2-yl)-5,5,5-trifluoropentanoic acid apart from similar compounds is its unique combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
(R)-2-((S)-1-(tert-butoxy)-3-cyclopropyl-1-oxopropan-2-yl)-5,5,5-trifluoropentanoic acid (CAS Number: 1581735-04-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a trifluorinated pentanoic acid moiety and a cyclopropyl group. The presence of these functional groups is believed to influence its biological activity significantly.
Property | Value |
---|---|
CAS Number | 1581735-04-7 |
Molecular Formula | C15H20F3O3 |
Molecular Weight | 303.32 g/mol |
Purity | >97% |
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities:
- Dopamine Receptor Modulation : The compound has been studied for its interaction with dopamine receptors, particularly D2 and D3 subtypes. Structure-activity relationship studies have shown that modifications in the molecular structure can enhance selectivity and potency at these receptors .
- Neuroprotective Effects : In preclinical models of neurodegenerative diseases such as Parkinson's disease (PD), compounds similar to (R)-2-(...) have demonstrated neuroprotective properties. These effects are attributed to the activation of D3 receptors, which may mitigate dopaminergic neuron degeneration .
- Antioxidant Activity : Some studies suggest that compounds with similar structures possess antioxidant properties that could be beneficial in reducing oxidative stress in neural tissues .
Study on Neuroprotection
A notable study investigated the neuroprotective effects of D3-preferring agonists derived from similar chemical scaffolds. In this study, the compound demonstrated significant improvements in behavioral outcomes in mouse models of PD. The neuroprotective effect was linked to enhanced D3 receptor activation and subsequent downstream signaling pathways that promote neuronal survival .
Structure-Activity Relationship Analysis
A comprehensive structure-activity relationship analysis revealed that specific modifications to the cyclopropyl and trifluorinated moieties could lead to increased binding affinity for dopamine receptors. For instance, substituents on the cyclopropyl ring were shown to modulate receptor selectivity significantly .
Properties
Molecular Formula |
C15H23F3O4 |
---|---|
Molecular Weight |
324.34 g/mol |
IUPAC Name |
(2R)-2-[(2S)-3-cyclopropyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]-5,5,5-trifluoropentanoic acid |
InChI |
InChI=1S/C15H23F3O4/c1-14(2,3)22-13(21)11(8-9-4-5-9)10(12(19)20)6-7-15(16,17)18/h9-11H,4-8H2,1-3H3,(H,19,20)/t10-,11+/m1/s1 |
InChI Key |
XJGWVNGFTHAOLY-MNOVXSKESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1CC1)[C@@H](CCC(F)(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1CC1)C(CCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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